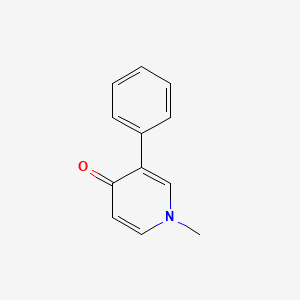
1-methyl-3-phenylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one is a chemical compound belonging to the dihydropyridine family. This class of compounds is known for its diverse biological activities and significant pharmacological potential. The structure of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and two double bonds.
Méthodes De Préparation
The synthesis of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one can be achieved through several synthetic routes. One common method involves the Hantzsch reaction, which is a multi-component reaction that typically includes an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, varying the solvent systems, and controlling the temperature and reaction time. Green synthetic methodologies, which aim to reduce the environmental impact of chemical synthesis, are also being explored for the production of dihydropyridine derivatives .
Analyse Des Réactions Chimiques
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride (NaBH₄) is a commonly used reducing agent.
Substitution: The compound can undergo substitution reactions where functional groups are introduced into the dihydropyridine ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine derivatives.
Applications De Recherche Scientifique
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Dihydropyridine derivatives, including 1-methyl-3-phenyl-1,4-dihydropyridin-4-one, are known for their role as calcium channel blockers.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one involves its interaction with molecular targets and pathways within biological systems. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which is crucial for various physiological processes. This inhibition can lead to vasodilation and a reduction in blood pressure, making it effective in the treatment of hypertension .
In addition to its role as a calcium channel blocker, the compound may also exert its effects through other pathways, such as modulating oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one can be compared with other similar compounds within the dihydropyridine family. Some notable similar compounds include:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
The uniqueness of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one lies in its specific structural features and the potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest in scientific research .
Conclusion
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study in scientific research. The compound’s potential as a calcium channel blocker and its diverse biological activities highlight its importance in the development of new therapeutic agents and industrial processes.
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-methyl-3-phenylpyridin-4-one |
InChI |
InChI=1S/C12H11NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-9H,1H3 |
Clé InChI |
JLPJUTBNKUKCTC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=O)C(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















